4-(Pentafluorophenoxy)piperidine hydrochloride

描述

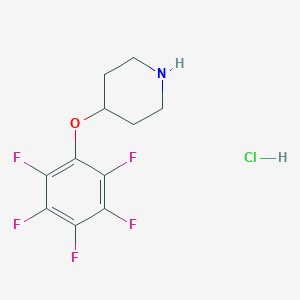

4-(Pentafluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H11ClF5NO It is characterized by the presence of a piperidine ring substituted with a pentafluorophenoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluorophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with pentafluorophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to achieve high purity and yield.

化学反应分析

3.1. Nucleophilic Substitution Reactions

The piperidine nitrogen can act as a nucleophile in various substitution reactions:

-

Alkylation Reactions : Piperidine can undergo alkylation with alkyl halides to form N-alkylpiperidines. For example:

where represents an alkyl halide.

-

Aromatic Nucleophilic Substitution : The pentafluorophenoxy group is highly electron-withdrawing due to the fluorine atoms, making it susceptible to nucleophilic attack, leading to substitution reactions that can modify the aromatic ring.

3.2. Reduction Reactions

The reduction of ketones or aldehydes adjacent to the piperidine ring can yield various derivatives:

-

Catalytic Hydrogenation : This method is often used to reduce double bonds or carbonyl groups adjacent to the piperidine structure under mild conditions using catalysts like palladium on carbon.

3.3. Cyclization Reactions

Cyclization reactions involving piperidines can lead to more complex structures:

-

Intramolecular Cyclization : Piperidines can participate in cyclization reactions when they contain suitable functional groups, leading to bicyclic or polycyclic compounds.

3.4. Functionalization Reactions

The presence of the pentafluorophenoxy group allows for further functionalization:

-

Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods (e.g., Suzuki or Heck reactions) enables the introduction of various substituents onto the aromatic ring, expanding its chemical diversity.

Reactivity and Stability

The stability and reactivity of 4-(pentafluorophenoxy)piperidine hydrochloride are influenced by several factors:

-

Electronic Effects : The electron-withdrawing nature of the pentafluorophenoxy group enhances the acidity of adjacent protons and affects nucleophilicity at the nitrogen atom.

-

Steric Hindrance : The bulky nature of the pentafluorophenoxy group may hinder certain reactions, particularly those requiring close proximity between reactive centers.

Data Table

This article provides a comprehensive overview of the chemical reactions associated with this compound, highlighting its synthesis, reactivity, and potential applications in various fields of research and industry.

科学研究应用

Antibacterial Applications

The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of piperidine, including 4-(pentafluorophenoxy)piperidine hydrochloride, demonstrate significant activity against both Gram-positive and Gram-negative pathogens.

- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function. This is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics are becoming less effective against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Case Studies : A patent detailing the synthesis and application of piperidine derivatives highlights their efficacy in treating bacterial infections in warm-blooded animals, emphasizing their potential use in developing new antibacterial medications .

Anticancer Applications

Recent studies have also explored the potential of this compound in cancer therapy. The compound has been evaluated for its effects on various cancer cell lines.

- Biological Evaluation : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards T-lymphoblastic cell lines while sparing non-cancerous cells. This selectivity is crucial in minimizing side effects during treatment .

- Mechanisms of Action : The compound acts as a purine nucleoside phosphorylase (PNP) inhibitor, which is a target for therapeutic intervention in T-cell malignancies. Inhibitors based on this compound have demonstrated IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .

Synthetic Methodologies

This compound serves as a valuable building block in synthetic organic chemistry.

- Chiral Resolution : The compound can be utilized as a chiral auxiliary in the synthesis of optically active compounds. Its ability to form diastereomeric salts facilitates the resolution of racemic mixtures into pure enantiomers, which is essential for developing pharmaceuticals with specific biological activities .

- Fluorination Reagents : The introduction of fluorine into bioactive molecules like 4-(pentafluorophenoxy)piperidine can significantly alter their chemical properties, enhancing their biological activity and stability .

Summary Table of Applications

作用机制

The mechanism of action of 4-(Pentafluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4-(Trifluoromethoxy)piperidine hydrochloride

- 4-(Difluoromethoxy)piperidine hydrochloride

- 4-(Pentafluorophenyl)piperidine hydrochloride

Uniqueness

4-(Pentafluorophenoxy)piperidine hydrochloride is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity.

生物活性

4-(Pentafluorophenoxy)piperidine hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H9ClF5N

- Molecular Weight : 293.64 g/mol

- CAS Number : 125884-94-8

This compound features a piperidine ring substituted with a pentafluorophenoxy group, which significantly influences its biological properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. The compound has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibition of PNP can lead to decreased proliferation of T-cell malignancies and other cancers .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus species . The pentafluorophenoxy group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Anticancer Activity

A series of studies have evaluated the anticancer potential of piperidine derivatives, including this compound. For instance, compounds structurally related to this piperidine have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- CCRF-CEM (T-lymphoblastic leukemia)

- MOLT-4 (T-cell leukemia)

- HeLa (cervical cancer)

The results indicated that certain derivatives exhibited low nanomolar IC50 values against T-cell malignancies, suggesting a strong selectivity for these cancer types .

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4-(Pentafluorophenoxy)piperidine | CCRF-CEM | <50 | High |

| Related Piperidine Derivative | MOLT-4 | <20 | Very High |

Antimicrobial Activity

In antimicrobial studies, piperidine derivatives were tested against various bacterial strains. The findings highlighted that some compounds demonstrated effective inhibition of bacterial growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that modifications in the piperidine structure can lead to enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the pentafluorophenoxy moiety increases electron-withdrawing effects, which may enhance binding affinity to target sites. Studies on related compounds have shown that variations in substituents on the piperidine ring can significantly impact both potency and selectivity against various biological targets .

属性

IUPAC Name |

4-(2,3,4,5,6-pentafluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5NO.ClH/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5;/h5,17H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHIDGPQVGRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。